1-(benzenesulfonyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine
Description
1-(Benzenesulfonyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine is a heterocyclic compound featuring a piperidine core modified with a benzenesulfonyl group at the 1-position and a 1,2,4-oxadiazole ring at the 4-position.
Properties
IUPAC Name |
5-[1-(benzenesulfonyl)piperidin-4-yl]-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-27-17-12-16(13-18(14-17)28-2)20-22-21(29-23-20)15-8-10-24(11-9-15)30(25,26)19-6-4-3-5-7-19/h3-7,12-15H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMMWSQNMVATAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(benzenesulfonyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine is a compound that combines several pharmacologically significant moieties: a piperidine core, a benzenesulfonyl group, and a 1,2,4-oxadiazole ring. This combination suggests potential biological activities including antibacterial properties and enzyme inhibition. This article reviews the current understanding of its biological activity based on synthesized derivatives and their evaluations.
- Molecular Formula : C21H23N3O5S
- Molecular Weight : 429.5 g/mol
- Chemical Structure : The compound features a piperidine ring bonded to a benzenesulfonyl group and an oxadiazole ring substituted with a dimethoxyphenyl group .
Antibacterial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole and piperidine moieties exhibit moderate to strong antibacterial activity. In particular:
- Active Against :
- Salmonella typhi
- Bacillus subtilis
- Weak to Moderate Activity Against :
- Escherichia coli
- Pseudomonas aeruginosa
- Staphylococcus aureus
The synthesized derivatives showed varying degrees of effectiveness, with some achieving significant inhibition at low concentrations .
Enzyme Inhibition
The compound’s derivatives have also been evaluated for their ability to inhibit key enzymes:
- Acetylcholinesterase (AChE) : Several derivatives displayed strong inhibitory activity against AChE, which is crucial for neurotransmission.
- Urease : All tested compounds exhibited strong urease inhibition. Notably, selected compounds had IC50 values significantly lower than standard inhibitors like thiourea.
| Compound ID | IC50 (µM) | Target Enzyme |
|---|---|---|
| 7l | 2.14 ± 0.003 | Urease |
| 7m | 0.63 ± 0.001 | Urease |
| 7n | 2.17 ± 0.006 | Urease |
| 7o | 1.13 ± 0.003 | Urease |
| Thiourea | 21.25 ± 0.15 | Urease |
This table summarizes the potency of selected derivatives against urease .
The mechanism by which these compounds exert their biological effects involves:
- Binding Interactions : Molecular docking studies suggest that the compounds interact favorably with target proteins through hydrogen bonding and hydrophobic interactions.
- Bovine Serum Albumin (BSA) Binding : The binding affinity to BSA indicates potential for bioavailability in vivo .
Case Studies
In various studies, the synthesized derivatives were subjected to rigorous testing:
- A study synthesized multiple piperidine derivatives incorporating the oxadiazole moiety and evaluated their antibacterial and enzyme inhibitory activities.
- The results demonstrated that specific structural modifications could enhance biological activity significantly.
Comparison with Similar Compounds
Piperidine Substituents
- Benzenesulfonyl vs. Benzoyl Groups : The target compound’s benzenesulfonyl group (electron-withdrawing) contrasts with the 3,4-dimethoxybenzoyl group in ’s analog, which introduces methoxy electron-donating groups. Sulfonyl groups enhance metabolic stability compared to esters (e.g., benzoyl) but may reduce solubility .
Oxadiazole Substituents
- Aromatic vs. Heteroaromatic Substituents : The 3,5-dimethoxyphenyl group (target) provides two methoxy groups for hydrogen bonding, whereas thiophen-2-yl () introduces sulfur-based π-interactions. Diphenylmethyl () enhances hydrophobic interactions in CRBP1 binding .
- Steric Effects : Bulky groups like diphenylmethyl () may restrict conformational flexibility compared to smaller substituents like phenyl () .
Physicochemical Properties
- Density and Solubility : The dimethoxybenzoyl analog () has a density of 1.214 g/cm³, typical for aromatic compounds. The target compound’s benzenesulfonyl group may increase density slightly .
- pKa and Ionization : ’s compound has a predicted pKa of -0.67, indicating strong acidity likely due to the benzoyl group. The target compound’s sulfonyl group may further lower pKa, enhancing solubility at physiological pH .
Preparation Methods
Ethyl Piperidine-4-Carboxylate Derivatization
Ethyl piperidine-4-carboxylate undergoes N-alkylation with benzyl bromides under basic conditions. In a representative procedure, ethyl piperidine-4-carboxylate (1 equiv) reacts with benzyl bromide derivatives (1 equiv) in dimethylformamide (DMF) with potassium carbonate (2 equiv) as a base. The mixture stirs at room temperature for 48 hours, yielding N-benzylpiperidine esters with 59–72% efficiency. This method provides regioselective control but requires rigorous moisture exclusion.
Direct Functionalization of Piperidine
Alternative routes utilize pre-functionalized piperidine derivatives. For instance, 4-(hydrazinecarbonyl)piperidine reacts with 3,5-dimethoxybenzoyl chloride in tetrahydrofuran (THF) to form the hydrazide intermediate essential for oxadiazole formation. This approach reduces step count but demands high-purity starting materials.
Oxadiazole Ring Construction
The 1,2,4-oxadiazole ring forms via cyclization reactions, with two principal methodologies documented:
Hydrazide-Carbon Disulfide Cyclization
Hydrazide intermediates react with carbon disulfide (CS₂) under alkaline conditions. A protocol from Degruyter (2023) demonstrates:
-
Hydrazide Synthesis : Piperidine-4-carbohydrazide (1 equiv) reacts with 3,5-dimethoxybenzoyl chloride (1.2 equiv) in THF at 0–5°C.
-
Cyclization : The resulting hydrazide (1 equiv) mixes with CS₂ (1.5 equiv) and potassium hydroxide (2 equiv) in ethanol, refluxed for 6 hours. Yields reach 68–75% after recrystallization from ethanol/water.
Reaction Conditions Table
Amidoxime Cyclization Route
Patented methods (WO2011151163A1) describe amidoxime intermediates reacting with activated esters. Piperidine-4-amidoxime (1 equiv) couples with 3,5-dimethoxyphenyl acetic acid (1.1 equiv) using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent. Cyclization occurs via microwave irradiation (120°C, 30 min), achieving 81% yield. This method offers rapid kinetics but requires specialized equipment.
Benzenesulfonyl Group Introduction
Sulfonylation typically occurs after oxadiazole formation to prevent side reactions.
Classical Sulfonylation Protocol
1-(Piperidin-4-yl)-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole (1 equiv) reacts with benzenesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) with triethylamine (2 equiv) as a base. After 12 hours at 25°C, the product precipitates upon water addition, yielding 83–87%.
Critical Parameters
-
Stoichiometry : Excess sulfonyl chloride (>1.1 equiv) ensures complete substitution.
-
Base Selection : Triethylamine outperforms pyridine in minimizing oxadiazole ring degradation.
-
Temperature Control : Reactions above 30°C promote sulfonate ester byproducts.
Purification and Characterization
Chromatographic Purification
Crude products undergo silica gel chromatography with ethyl acetate/hexane (3:7 → 1:1 gradient). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 65:35) confirms >98% purity.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.85–7.45 (m, 5H, Ar-H), 6.75 (d, J=2.1 Hz, 2H, dimethoxy-Ar), 3.85 (s, 6H, OCH₃), 3.45–3.10 (m, 4H, piperidine).
-
HRMS : [M+H]⁺ calcd. for C₂₁H₂₃N₃O₅S: 429.1352; found: 429.1348.
Yield Optimization Strategies
Solvent Screening
Polar aprotic solvents like DCM enhance sulfonyl chloride reactivity without hydrolyzing the oxadiazole.
Catalytic Additives
Adding 4-dimethylaminopyridine (DMAP, 0.1 equiv) increases yields to 89% by accelerating the sulfonation kinetics.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield | Purity | Cost Index |
|---|---|---|---|---|
| Hydrazide-CS₂ Route | 4 | 52% | 98% | 1.0 |
| Amidoxime Microwave | 3 | 63% | 95% | 1.8 |
| Patent Route | 5 | 47% | 97% | 2.1 |
The hydrazide-carbon disulfide method balances cost and efficiency for lab-scale synthesis, while microwave-assisted routes suit rapid gram-scale production .
Q & A
Q. Challenges :
- Byproduct Formation : Competing reactions during cyclization may yield regioisomers. Use TLC and column chromatography (silica gel, hexane/EtOAc gradient) for purification .
- Moisture Sensitivity : Intermediate steps (e.g., sulfonylation) require strict anhydrous conditions.
How can spectroscopic and chromatographic techniques validate the structural integrity of this compound?
Q. Basic Research Focus
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm for dimethoxyphenyl), piperidine protons (δ 1.5–3.5 ppm), and sulfonyl group absence of protons.
- ¹³C NMR : Confirm oxadiazole (C=O at ~165 ppm) and benzenesulfonyl (SO₂ at ~125 ppm) groups .
- Mass Spectrometry (HRMS) : Verify molecular ion peak ([M+H]⁺) and fragmentation patterns (e.g., loss of SO₂ or oxadiazole ring).
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase (UV detection at 254 nm) .
What in vitro assays are suitable for evaluating its biological activity, and how do structural features influence potency?
Q. Advanced Research Focus
- Anticancer Screening : Use MTT assays against cancer cell lines (e.g., MCF-7, HepG2). The oxadiazole moiety may intercalate DNA or inhibit topoisomerases, while the benzenesulfonyl group enhances cell permeability .
- Enzyme Inhibition : Test against COX-2 or kinases via fluorescence-based assays. The dimethoxyphenyl group may hydrogen-bond to active sites .
- Antimicrobial Activity : Employ microdilution assays (MIC determination). The piperidine ring’s basicity could disrupt bacterial membranes .
Q. Structural Insights :
- 3,5-Dimethoxyphenyl : Electron-donating groups enhance π-π stacking with aromatic enzyme residues.
- Oxadiazole : Rigidity improves target selectivity .
How can X-ray crystallography resolve ambiguities in its molecular conformation?
Q. Advanced Research Focus
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.5 Å) data.
- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. The benzenesulfonyl group’s planarity and oxadiazole-piperidine dihedral angles are critical for docking studies .
- Validation : Check R-factors (<5%) and electron density maps (e.g., omit maps for sulfonyl groups) .
What computational strategies predict its pharmacokinetic properties and target binding?
Q. Advanced Research Focus
- ADMET Prediction : Use SwissADME to estimate logP (~3.5, moderate lipophilicity) and CYP450 inhibition. The sulfonyl group may reduce BBB penetration .
- Molecular Docking : AutoDock Vina with CRBP1 (PDB: 8CC) to simulate oxadiazole interactions with retinol-binding pockets. The dimethoxy groups may form hydrophobic contacts .
- MD Simulations : GROMACS for stability analysis (e.g., RMSD <2 Å over 100 ns) to assess binding mode retention .
How do structural analogs with varied substituents impact biological activity?
Q. Advanced Research Focus
- Substituent Effects :
- 3,5-Dimethylphenyl (vs. dimethoxyphenyl): Reduced electron density decreases DNA intercalation efficacy .
- Thiadiazole Replacement : Lower metabolic stability due to sulfur’s susceptibility to oxidation .
- SAR Studies : Synthesize analogs (e.g., 4-methylpiperidine derivatives) and compare IC₅₀ values in enzyme assays .
What challenges arise in scaling up synthesis for preclinical studies?
Q. Advanced Research Focus
- Optimization : Replace LiH with safer bases (e.g., K₂CO₃) and switch from DMF to acetonitrile for easier solvent removal .
- Yield Improvement : Catalyze oxadiazole cyclization with MgO nanoparticles (85% yield vs. 60% conventional) .
- Purification : Transition from column chromatography to recrystallization (ethanol/water) for gram-scale batches .
How can metabolite identification studies guide lead optimization?
Q. Advanced Research Focus
- LC-MS/MS Analysis : Incubate with liver microsomes to detect phase I metabolites (e.g., demethylation of methoxy groups) .
- Structural Modifications : Introduce fluorine at metabolically labile sites (e.g., para to sulfonyl) to block hydroxylation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
